molecular formula C20H24N2O2 B5683583 4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide

4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No. B5683583
M. Wt: 324.4 g/mol
InChI Key: PZKJUGMBJJRQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide (known as PIPER) is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPER is a small molecule that can be synthesized through various methods, and its unique structure allows it to interact with specific cellular targets, making it useful for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of PIPER involves its interaction with specific cellular targets, such as the sigma-1 receptor. Binding of PIPER to the sigma-1 receptor results in the modulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, resulting in the modulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PIPER are diverse and depend on the specific cellular target it interacts with. PIPER has been shown to modulate calcium signaling, resulting in the regulation of various cellular processes, including cell survival, proliferation, and differentiation. PIPER has also been shown to modulate protein synthesis, resulting in the regulation of various cellular processes, including gene expression and protein function. In addition, PIPER has been shown to modulate various neurological processes, including dopamine and serotonin signaling, resulting in the regulation of various behaviors, including mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

The advantages of using PIPER in lab experiments include its high affinity for specific cellular targets, its ability to modulate various cellular processes, and its potential applications in investigating various biochemical and physiological processes. However, the limitations of using PIPER in lab experiments include its potential toxicity, its potential off-target effects, and its potential interactions with other cellular targets.

Future Directions

There are many potential future directions for the study of PIPER. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. Another potential direction is the investigation of its potential applications in the regulation of various cellular processes, such as cell survival, proliferation, and differentiation. Additionally, the development of new methods for synthesizing and purifying PIPER may lead to its increased availability for scientific research.

Synthesis Methods

The synthesis of PIPER can be achieved through various methods, including the reaction of 4-morpholinylphenylamine with isobutyryl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-morpholinylphenylamine with 4-isopropylbenzoyl chloride in the presence of a base, such as potassium carbonate. Both methods have been shown to yield high purity PIPER, which can be further purified through recrystallization.

Scientific Research Applications

PIPER has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. PIPER has also been shown to interact with other cellular targets, such as the dopamine transporter and the serotonin transporter, making it useful for investigating various neurological processes.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(2)16-3-5-17(6-4-16)20(23)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h3-10,15H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKJUGMBJJRQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Morpholin-4-YL)phenyl]-4-(propan-2-YL)benzamide

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